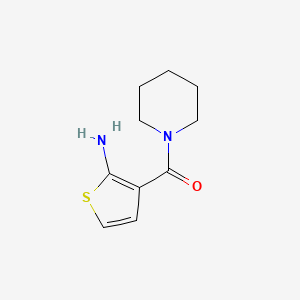

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine

Descripción

Historical Development and Contemporary Relevance of Thiophene (B33073) Heterocycles in Drug Discovery

The journey of thiophene in the realm of science began with its discovery in 1882 by Viktor Meyer as a contaminant in benzene (B151609). mdpi.com This five-membered, sulfur-containing aromatic heterocycle quickly garnered attention for its unique chemical properties, including its ability to act as a bioisosteric replacement for the benzene ring in many biologically active compounds. This bioisosterism allows thiophene-containing molecules to mimic the interactions of their phenyl counterparts with biological targets, often with modulated potency, selectivity, or metabolic stability.

Historically, the incorporation of the thiophene nucleus has led to the development of numerous successful drugs across various therapeutic areas. Today, thiophene derivatives continue to be a cornerstone of medicinal chemistry, with applications as anti-inflammatory agents, antipsychotics, anticoagulants, and anticancer drugs. mdpi.com The thiophene moiety has been ranked as a significant scaffold in FDA-approved small drug molecules, a testament to its enduring relevance. nih.gov The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals. nih.gov Its prevalence is due to its ability to introduce a basic nitrogen center, which can be crucial for receptor binding and for improving the physicochemical properties of a drug, such as solubility.

In modern medicinal chemistry, the piperidine moiety is a key building block in the design of a vast array of therapeutic agents. nih.gov It is present in drugs targeting the central nervous system, cardiovascular diseases, and infectious diseases. The conformational flexibility of the piperidine ring, along with the possibility of introducing substituents at various positions, provides a powerful tool for optimizing ligand-receptor interactions. Chiral piperidine scaffolds, in particular, have gained prominence for their ability to introduce stereospecificity, leading to enhanced biological activity and selectivity. researchgate.netnih.gov

Overview of Conjugated Thiophene-Piperidine Systems: The Case of 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine

The conjugation of a thiophene ring with a piperidine moiety, as seen in this compound, creates a molecule with a unique set of chemical features. This compound belongs to the class of 2-aminothiophene-3-carboxamides, which are recognized as versatile intermediates in the synthesis of various heterocyclic systems and as potential pharmacophores themselves.

The synthesis of such 2-aminothiophene derivatives is often achieved through the Gewald reaction, a multicomponent reaction that allows for the efficient construction of the thiophene ring from readily available starting materials. nih.gov This synthetic accessibility makes the exploration of this chemical space highly feasible for medicinal chemists.

While specific research focusing solely on this compound is limited in publicly available literature, the broader class of 2-aminothiophene-3-carboxamides has been the subject of considerable investigation. tubitak.gov.trresearchgate.net These studies often explore the structure-activity relationships of these compounds by modifying the substituents on the thiophene and carboxamide moieties to optimize their biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N2OS |

| Molecular Weight | 210.30 g/mol |

| IUPAC Name | (2-aminothiophen-3-yl)(piperidin-1-yl)methanone |

| CAS Number | 590351-58-9 |

| Topological Polar Surface Area | 74.6 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem CID 3277687.

Scope and Objectives of Academic Research on this Compound Class

Academic research into 2-aminothiophene-3-carboxamides, the class to which this compound belongs, is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. The primary objectives of this research can be summarized as follows:

Discovery of Novel Bioactive Compounds: A major focus is the synthesis of libraries of 2-aminothiophene-3-carboxamide (B79593) derivatives and the evaluation of their biological activities against a wide range of therapeutic targets. This includes screening for anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how modifications to the chemical structure of these compounds affect their biological activity. By systematically altering different parts of the molecule, such as the substituents on the thiophene ring and the nature of the amide group, scientists can identify key structural features responsible for potency and selectivity.

Development of Synthetic Methodologies: The development of efficient and versatile synthetic routes to access these compounds is another important research objective. This includes the optimization of existing methods like the Gewald reaction and the exploration of new synthetic strategies.

Investigation of Mechanisms of Action: For compounds that exhibit significant biological activity, a key objective is to elucidate their mechanism of action at the molecular level. This involves identifying the specific biological targets with which they interact and understanding the downstream cellular effects.

The exploration of conjugated thiophene-piperidine systems, exemplified by this compound, holds considerable promise for the future of drug discovery. The rich chemistry and diverse biological potential of this compound class ensure that it will remain an active area of academic and industrial research for years to come.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-aminothiophen-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-9-8(4-7-14-9)10(13)12-5-2-1-3-6-12/h4,7H,1-3,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCQHFDULCKXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390958 | |

| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590351-58-9 | |

| Record name | (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Diversification of 3 Piperidin 1 Ylcarbonyl Thien 2 Ylamine

Target-Oriented Synthesis of 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine

The most direct approach to synthesizing this compound involves a two-stage process: first, the construction of a suitable 2-aminothiophene-3-carboxylic acid derivative, followed by the formation of an amide bond with piperidine (B6355638).

The cornerstone for the synthesis of the thiophene (B33073) precursor is the Gewald multicomponent reaction. wikipedia.orgorganic-chemistry.org This versatile and widely used method allows for the one-pot synthesis of poly-substituted 2-aminothiophenes from simple starting materials. researchgate.netarkat-usa.org

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoamide in the presence of elemental sulfur and a base. wikipedia.orgtubitak.gov.tr To generate the necessary precursor for this compound, a key intermediate such as 2-aminothiophene-3-carboxylic acid or its corresponding ester (e.g., ethyl 2-aminothiophene-3-carboxylate) is required.

The synthesis of this precursor via the Gewald reaction would start with:

An α-mercaptoaldehyde or α-mercaptoketone. nih.gov

An activated nitrile, such as ethyl cyanoacetate (B8463686) or cyanoacetamide. nih.gov

A basic catalyst, such as triethylamine (B128534), morpholine (B109124), or piperidine. tubitak.gov.trresearchgate.net

The reaction mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgarkat-usa.org For an unsubstituted thiophene ring at the 4 and 5 positions, the starting material would be an α-mercaptoacetaldehyde equivalent.

The piperidine building block is a readily available commercial reagent. It serves as the amine component for the subsequent amide bond formation. No significant functionalization of piperidine is required for the direct synthesis of the target compound.

Once the 2-aminothiophene-3-carboxylic acid precursor is obtained, the final step is the formation of the amide bond with piperidine. Several standard and advanced methodologies can be employed for this transformation.

Acyl Chloride Formation: A classic and robust method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the 2-aminothiophene-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperidine, usually in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, yielding the desired amide. beilstein-journals.org

Peptide Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can be applied. Reagents such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP) activate the carboxylic acid to facilitate nucleophilic attack by the amine. These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Direct Amidation from Esters: If the Gewald reaction is performed to yield an ester, such as ethyl 2-aminothiophene-3-carboxylate, it can be directly converted to the amide by heating with piperidine. This aminolysis reaction often requires elevated temperatures and may result in lower yields compared to methods involving carboxylic acid activation.

Green Chemistry Approaches: Modern synthetic methods aim to reduce waste and avoid hazardous reagents. One such approach involves the one-pot conversion of carboxylic acids to amides via in-situ formation of a 2-pyridylthioester using reagents like 2,2'-dipyridyl disulfide N,N'-dioxide (DPDTC). nih.govrsc.org This method avoids traditional coupling reagents and their stoichiometric byproducts. nih.gov

For the Gewald reaction , several factors can be tuned to maximize the yield of the 2-aminothiophene precursor:

Catalyst: The choice of base is critical. While organic bases like morpholine and triethylamine are common, inexpensive inorganic catalysts such as calcium oxide (CaO) have also been shown to be effective. tubitak.gov.tr

Solvent: The reaction is often performed in solvents like ethanol (B145695), methanol (B129727), or DMF. arkat-usa.org However, solvent-free syntheses, sometimes utilizing high-speed vibration milling or microwave irradiation, have been developed to be more environmentally friendly and efficient. researchgate.netresearchgate.net

Energy Source: Microwave-assisted Gewald synthesis has been demonstrated to significantly reduce reaction times and improve yields compared to conventional heating. wikipedia.orgresearchgate.net

The table below summarizes the impact of different conditions on the Gewald reaction for synthesizing 2-aminothiophenes.

| Catalyst | Solvent | Conditions | Yield Range | Reference |

| Morpholine | None | Microwave | 84-95% | researchgate.net |

| CaO | Ethanol | Reflux | Good | |

| Et₂NH | None | Vibration Milling | Good | researchgate.net |

| Piperazine | Dioxane | Reflux | High | researchgate.net |

For the amide bond formation , optimization strategies focus on ensuring complete conversion while minimizing side reactions, particularly unwanted reactions at the C2-amino group. This can be achieved by careful selection of the coupling reagent, solvent, temperature, and reaction time. Protecting the 2-amino group is a possible strategy, although this adds extra steps to the synthesis.

Divergent Synthetic Approaches for Analogues and Derivatives

The this compound scaffold allows for extensive chemical modification at both the thiophene and piperidine moieties, enabling the creation of diverse chemical libraries.

The 2-aminothiophene core offers multiple sites for functionalization, providing a platform for generating a wide array of analogues.

Variation of Gewald Precursors: The most straightforward method for introducing diversity is by varying the carbonyl component in the initial Gewald reaction. researchgate.net Using different ketones or aldehydes (R¹-CO-CH₂-R²) leads to substituents at the 4- and 5-positions of the thiophene ring. arkat-usa.orgresearchgate.net

The table below illustrates how the choice of ketone precursor influences the final thiophene substitution pattern.

| Ketone Precursor (R¹-CO-CH₂-R²) | R¹ Substituent | R² Substituent |

| Acetone | Methyl | H |

| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} |

| Acetophenone | Phenyl | H |

| 3-Pentanone | Ethyl | Methyl |

Electrophilic Substitution: The electron-rich 2-aminothiophene ring is susceptible to electrophilic attack. The C5 position is particularly reactive and can undergo reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration, introducing further functional handles. tubitak.gov.tr

Modification of the C2-Amino Group: The primary amine at the C2 position can be readily derivatized. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.nettandfonline.com

Diversity can also be introduced by modifying the piperidine portion of the molecule. This is achieved by using substituted piperidines during the amide bond formation step. A vast number of substituted piperidines are commercially available or synthetically accessible, allowing for fine-tuning of the molecule's steric and electronic properties. researchgate.net

For instance, incorporating substituents on the piperidine ring can significantly influence the pharmacological properties of the final compound. nih.govacs.org

The following table presents examples of analogues that can be synthesized using various substituted piperidines.

| Piperidine Derivative | Resulting Analogue Structure |

| Piperidine | This compound |

| 4-Methylpiperidine | 3-((4-Methylpiperidin-1-yl)carbonyl)thien-2-ylamine |

| 4-Hydroxypiperidine | 3-((4-Hydroxypiperidin-1-yl)carbonyl)thien-2-ylamine |

| 3,3-Dimethylpiperidine | 3-((3,3-Dimethylpiperidin-1-yl)carbonyl)thien-2-ylamine |

| 4-Phenylpiperidine | 3-((4-Phenylpiperidin-1-yl)carbonyl)thien-2-ylamine |

By combining the derivatization strategies for both the thiophene core and the piperidine ring, a large and structurally diverse library of compounds based on the this compound scaffold can be systematically generated for further investigation.

Exploration of Alternative Linker Chemistries

The 2-aminothiophene core serves as a versatile platform for chemical modification. In the development of complex molecules derived from this scaffold, such as thienopyrimidines, the nature of the chemical linkers used to connect the core to other molecular fragments is a critical determinant of the final molecule's properties. Researchers have explored various linker chemistries to modulate the characteristics of the resulting compounds.

One area of exploration involves modifying the connection point at the C-2 position of the pyrimidine (B1678525) ring in thieno[2,3-d]pyrimidine (B153573) derivatives. Studies have investigated the impact of different spacers between the heterocyclic core and appended substituents. For instance, linker modifications in a series of 4-amino-substituted thienopyrimidines involved replacing a sulfone linker with a sulfide, which was found to alter the molecule's activity profile. nih.gov Further modifications, such as substituting the sulfone group with a simple carbon spacer or a carbonyl group, also led to variations in chemical properties. nih.gov

Another strategy involves the direct attachment of heterocyclic substituents to the thienopyrimidine nucleus at the C-2 position, eliminating a flexible linker altogether. nih.gov This approach creates more rigid structures. The choice of linker—ranging from single atoms (S, C=O) to short chains or direct bonds—provides a powerful tool for achieving chemical diversification and fine-tuning molecular architecture.

The following table summarizes examples of linker modifications explored in thienopyrimidine derivatives, which are structurally related to and often synthesized from 2-aminothiophene-3-carboxamides.

| Core Structure | Original Linker | Alternative Linker(s) | Rationale for Exploration |

| Thieno[2,3-d]pyrimidine | Sulfone (-SO2-) | Sulfide (-S-), Carbonyl (-CO-), Methylene (-CH2-) | To modulate spatial orientation and electronic properties of substituents. nih.gov |

| Thieno[2,3-d]pyrimidine | Two- to four-atom spacer | Direct bond (no linker) | To investigate the effect of conformational rigidity. nih.gov |

| Thieno[2,3-d]pyrimidine | Amine/Hydrazine | Not Applicable (Used for cyclization) | To construct the fused pyrimidine ring itself. nih.gov |

Novel Synthetic Methodologies and Green Chemistry Integration

The classical and most established method for synthesizing 2-aminothiophenes is the Gewald reaction, a multicomponent reaction that combines a ketone or aldehyde with an α-cyanoester (or similar active methylene nitrile) and elemental sulfur in the presence of a base. umich.eduwikipedia.orgpharmaguideline.com While robust, ongoing research focuses on developing novel methodologies that improve yields, shorten reaction times, and align with the principles of green chemistry.

Catalytic Transformations in Related Chemical Synthesis

Catalysis offers a powerful means to enhance the efficiency and selectivity of synthetic routes leading to thiophene derivatives. Modifications to the Gewald reaction and the development of entirely new catalytic cycles are active areas of research.

Homogeneous catalysts, including L-proline and various Lewis acids, have been successfully employed to promote the one-pot synthesis of functionalized 2-aminothiophene scaffolds under mild conditions. researchgate.netorganic-chemistry.org For example, L-proline has been shown to be an effective catalyst, allowing the reaction to proceed with low catalyst loading and resulting in high yields. organic-chemistry.org

Palladium catalysis has also emerged as a versatile tool. One reported method involves the PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce substituted thiophenes. mdpi.com This reaction can be performed in methanol or, for improved sustainability, in an ionic liquid which allows for catalyst recycling. mdpi.com Furthermore, palladium-catalyzed direct C-H arylation of thiophene derivatives represents a highly atom-economical method for creating complex structures, avoiding the need for pre-functionalized starting materials. unito.it Rhodium catalysts have also been utilized in the transannulation reaction between 1,2,3-thiadiazoles and alkynes to afford highly substituted thiophenes regioselectively. organic-chemistry.org

The table below details various catalytic systems used in the synthesis of thiophene derivatives.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| L-proline | Modified Gewald Reaction | Ketone, active methylene nitrile, sulfur | Mild conditions, high yields, low catalyst loading. organic-chemistry.org |

| PdI₂/KI | Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | Good to high yields, catalyst recycling possible in ionic liquids. mdpi.com |

| Palladium(II) chloride / Phosphine ligand | Direct C-H Arylation | Thiophene derivatives, aryl bromides | High atom economy, avoids organometallic reagents. unito.it |

| Rhodium complex | Transannulation | 1,2,3-Thiadiazoles, alkynes | High regioselectivity for substituted thiophenes. organic-chemistry.org |

Sustainable and Atom-Economical Synthetic Protocols

Integrating green chemistry principles into the synthesis of 2-aminothiophenes is crucial for minimizing environmental impact. This involves the use of safer solvents, energy-efficient reaction conditions, and processes that maximize atom economy.

Microwave irradiation has been shown to be highly beneficial for the Gewald reaction, significantly reducing reaction times and often improving product yields compared to conventional heating. wikipedia.orgsemanticscholar.org A Chinese patent describes a microwave-assisted synthesis of 2-aminothiophene-3-carboxamide (B79593) derivatives at moderate temperatures (45–55°C) with reaction times of 1–3 hours. google.com

The choice of solvent is another key aspect of green synthesis. Efforts have been made to replace traditional organic solvents with more environmentally benign alternatives. Water has been used as a solvent for the Pd-catalyzed direct C-H arylation of thiophenes, demonstrating the feasibility of conducting complex organic transformations in aqueous media. unito.it Other green alternatives include deep eutectic solvents and ionic liquids, which can also facilitate catalyst recovery and reuse. mdpi.comrsc.org Solvent-free conditions for the Gewald reaction have also been explored, further reducing waste generation. researchgate.net

Atom-economical reactions are inherently greener as they maximize the incorporation of starting materials into the final product. The Gewald reaction is a prime example of an atom-economical multicomponent reaction. researchgate.net Similarly, direct C-H functionalization strategies are preferable to traditional cross-coupling reactions that require the synthesis of organometallic reagents and generate stoichiometric byproducts. unito.it Copper-mediated halocyclization of alkyne precursors in ethanol represents another green methodology, utilizing safe and inexpensive inorganic reagents to produce halogenated thiophenes in high yields. nih.gov

Comprehensive Analysis of Biological Activities and Target Engagement Profiles

Enzyme Modulatory Activities

The aminothiophene scaffold has been identified as a key pharmacophore in the design of various enzyme inhibitors. These compounds have demonstrated the ability to modulate the activity of several key enzymes implicated in a range of physiological and pathological processes.

Investigation of Kinase Inhibition or Degradation Pathways (e.g., BRD4 as a research tool)

The thieno[2,3-d]pyrimidine (B153573) core, which can be synthesized from 2-aminothiophene derivatives, is a recognized scaffold for the development of kinase inhibitors. nih.gov These compounds have been particularly explored as inhibitors of Bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is a critical epigenetic reader that plays a pivotal role in the regulation of gene transcription and is a well-established target in oncology. acs.org

A series of novel thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives have been developed as dual inhibitors of BRD4 and histone deacetylases (HDACs). nih.gov One of the most potent compounds in this series, 17c , exhibited nanomolar inhibitory activity against BRD4. nih.gov The inhibitory activities of these compounds are attributed to their ability to occupy the acetylated lysine (B10760008) (Kac) binding pocket of the bromodomain. acs.org

| Compound | Target | IC50 (nM) |

|---|---|---|

| 17c | BRD4 | Nanomolar range |

Furthermore, various thiophene (B33073) derivatives have been investigated for their broader kinase inhibitory potential. For example, certain thiophene-containing compounds have been identified as potent inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.gov The derivatization of the thienopyrimidine core has been a successful strategy in the discovery of novel kinase inhibitors with potential applications in cancer therapy. nih.gov

Assays for Other Enzymatic Targets (e.g., 11β-HSD1, phosphodiesterases)

The versatility of the aminothiophene scaffold extends to the inhibition of other key enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and phosphodiesterases (PDEs).

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Phosphodiesterases (PDEs)

Aminothiophene carboxylic acid amides have been identified as inhibitors of phosphodiesterase V (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels. google.com Inhibition of PDE5 leads to vasodilation and is a well-established mechanism for the treatment of erectile dysfunction and pulmonary hypertension. google.com Additionally, benzothiophene (B83047) derivatives have been discovered as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for the treatment of central nervous system disorders. nih.gov A notable example is 7-acetyl-3-methyl-N-(quinolin-2-yl)-1-benzothiophene-2-carboxamide (16) , which exhibits a PDE10A IC50 of 7.6 nM. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| 7-acetyl-3-methyl-N-(quinolin-2-yl)-1-benzothiophene-2-carboxamide (16) | PDE10A | 7.6 |

Receptor Binding and Ligand Profiling

The structural features of 3-(piperidin-1-ylcarbonyl)thien-2-ylamine, particularly the piperidine (B6355638) moiety, suggest potential interactions with various receptor systems, most notably G-protein coupled receptors (GPCRs).

Evaluation of G-Protein Coupled Receptor (GPCR) Ligand Activity (e.g., Histamine (B1213489) H3 receptor)

The piperidine ring is a common structural element in ligands targeting the histamine H3 receptor (H3R), a GPCR that acts as a presynaptic autoreceptor regulating the release of histamine and other neurotransmitters in the central nervous system. nih.gov Antagonists of the H3R have been investigated for their potential in treating a variety of neurological and psychiatric disorders. google.com A number of H3R ligands incorporating a piperidine moiety have been developed and characterized for their binding affinity. nih.gov

While direct binding data for this compound on the H3R is not available, the broader class of 2-aminothiophene derivatives has been shown to modulate the activity of other GPCRs. For example, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), another important GPCR involved in glucose homeostasis. nih.gov

Assessment of Binding to Other Receptor Subtypes

The aminothiophene scaffold has been explored for its interaction with other receptor subtypes. For instance, 2-aminothiophene-3-carboxylates and carboxamides have been evaluated as allosteric enhancers of the adenosine (B11128) A1 receptor, demonstrating the versatility of this chemical class in modulating receptor function. nih.gov Furthermore, thiophene bioisosteres of known potent GluN2B selective NMDA receptor antagonists have been synthesized and shown to retain high binding affinity, indicating that the thiophene ring is well-tolerated in this receptor binding site. rsc.org

Cellular Transporter Interactions

Information regarding the interaction of this compound or closely related aminothiophene derivatives with cellular transporters is not well-documented in the scientific literature. The study of how drugs and xenobiotics interact with the vast family of SoLute Carrier (SLC) transporters is an emerging field, and specific data for this class of compounds is currently lacking. researchgate.net

Modulation of ATP-Binding Cassette (ABC) Transporters

No research data was found regarding the modulatory effects of this compound on ATP-Binding Cassette (ABC) transporters. ABC transporters are a family of transmembrane proteins that are crucial for the transport of various substrates across cellular membranes. Their role in multidrug resistance in cancer and other diseases makes them a significant target for therapeutic intervention. However, there are no available studies that have investigated whether this compound can act as an inhibitor or modulator of these transporters, such as P-glycoprotein (MDR1) or Multidrug Resistance-associated Protein 1 (MRP1).

Inhibition of Equilibrative Nucleoside Transporters

There is no available scientific literature on the inhibitory activity of this compound against Equilibrative Nucleoside Transporters (ENTs). ENTs, such as ENT1 and ENT2, are critical for the cellular uptake of nucleosides and nucleoside analog drugs used in cancer and antiviral therapies. Inhibition of these transporters can modulate the efficacy of such drugs. At present, the potential for this compound to interact with and inhibit these transporters has not been reported.

Antimicrobial and Antiviral Efficacy in In Vitro Models

No studies have been published detailing the in vitro antimicrobial or antiviral efficacy of this compound. While compounds containing piperidine and thiophene moieties have been explored for such activities, there is a lack of specific data concerning this particular compound's ability to inhibit the growth of bacteria, fungi, or viruses in laboratory settings. Therefore, its spectrum of activity, minimum inhibitory concentrations (MIC), and potential mechanisms of antimicrobial or antiviral action remain unknown.

Antiproliferative Activity in Cell-Based Assays

Information regarding the antiproliferative activity of this compound in cell-based assays is not available in the current body of scientific literature. Many novel chemical entities are screened for their ability to inhibit the growth of cancer cell lines to identify potential anticancer agents. However, no such studies have been reported for this compound, and as a result, its cytotoxic or cytostatic effects on any cancer cell lines have not been characterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Design and Synthesis of Analogues for SAR Studies

The systematic exploration of the chemical space around the 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine core is crucial for delineating the structural requirements for biological activity. This involves the strategic synthesis of analogues with modifications at key positions.

Positional Scanning and Substituent Effects on the Thiophene (B33073) Ring

The thiophene ring is a key component of many biologically active compounds, and modifications to this ring can significantly impact activity. nih.gov In the context of 2-aminothiophene-3-carboxamides, the substitution pattern on the thiophene ring plays a critical role in modulating biological responses.

Studies on related 2-aminothiophene derivatives have shown that substituents at the 4- and 5-positions of the thiophene ring can profoundly influence activity. For instance, in a series of 2-aminothiophene-3-carboxamides investigated as kinase inhibitors, the introduction of small alkyl or aryl groups at these positions was found to enhance potency. This is often attributed to improved hydrophobic interactions within the target's binding pocket. Conversely, bulky substituents can lead to a decrease in activity due to steric hindrance.

Furthermore, the electronic nature of the substituents is a key determinant of activity. Electron-withdrawing groups, such as nitro or cyano, can modulate the electron density of the thiophene ring, potentially affecting its interaction with target residues. Conversely, electron-donating groups, like methoxy (B1213986) or amino, can also alter the binding affinity. A systematic positional scanning approach, as outlined in the table below, is essential to map these effects comprehensively.

| Position on Thiophene Ring | Substituent Type | Observed Effect on Activity (Hypothetical) | Rationale |

|---|---|---|---|

| Position 4 | Small Alkyl (e.g., -CH3) | Increased Potency | Enhanced hydrophobic interactions in the binding pocket. |

| Position 4 | Bulky Alkyl (e.g., -t-Butyl) | Decreased Potency | Potential for steric clash with the target protein. |

| Position 5 | Electron-Withdrawing (e.g., -NO2) | Variable | Alters electronic properties, potentially impacting hydrogen bonding or pi-stacking interactions. |

| Position 5 | Electron-Donating (e.g., -OCH3) | Variable | Can influence the overall electron density and polarity of the molecule. |

Conformational and Substituent Effects on the Piperidine (B6355638) Ring

For N-acylpiperidines, to which our title compound belongs, there is a notable preference for substituents at the 2-position to adopt an axial orientation due to pseudoallylic strain. acs.orgnih.gov This conformational preference can be strategically exploited in drug design to orient key pharmacophoric features in a desirable vector.

Furthermore, the introduction of substituents on the piperidine ring can modulate properties such as solubility, lipophilicity, and metabolic stability. For example, the addition of polar groups like hydroxyl or amino can enhance aqueous solubility, while non-polar groups can increase lipophilicity. The table below summarizes the potential impact of piperidine substitutions.

| Position on Piperidine Ring | Substituent | Potential Impact | Rationale |

|---|---|---|---|

| Position 2 | Methyl (axial) | Altered binding pose | Conformational preference can orient other parts of the molecule. |

| Position 3 | Hydroxyl | Increased solubility, potential for new hydrogen bonds | Introduction of a polar functional group. |

| Position 4 | Fluorine | Blocked metabolic site, altered pKa | Can improve pharmacokinetic properties. |

| Position 4 | Basic amine | Increased solubility, potential for salt formation | Introduction of an ionizable group. |

Impact of the Carbonyl Linkage and Its Electronic Properties

The carbonyl group serves as a crucial linker between the thiophene and piperidine rings. Its electronic properties, particularly its ability to act as a hydrogen bond acceptor, are often vital for target engagement. The planarity of the amide bond also imposes conformational constraints on the molecule.

Computational studies on similar structures have highlighted the importance of the carbonyl oxygen in forming key hydrogen bonds with amino acid residues in the active site of various enzymes. researchgate.net The partial negative charge on the oxygen atom makes it a strong hydrogen bond acceptor.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound scaffold, a ligand-based pharmacophore model can be developed based on a set of known active analogues.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond donor: The 2-amino group on the thiophene ring.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.

A hydrophobic feature: The piperidine ring.

An aromatic feature: The thiophene ring.

The spatial arrangement of these features is critical. The distances and angles between them define the pharmacophoric space that a potent ligand must occupy. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel hits with the desired structural features. In the context of kinase inhibitors, for example, the ortho-amino-N,N-diaryl carboxamide is a common pharmacophore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For 2-aminothiophene-3-carboxamide (B79593) derivatives, QSAR models can provide valuable insights into the physicochemical properties that govern their potency.

A typical QSAR study involves calculating a variety of molecular descriptors for a set of analogues with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model.

For a series of thiophene analogs, QSAR studies have revealed that electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment play a dominant role in modulating their anti-inflammatory activity. researchgate.net A robust QSAR model, once validated internally (e.g., using leave-one-out cross-validation) and externally (using a test set of compounds), can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

De Novo Design Strategies for Enhanced Biological Potency and Selectivity

De novo design is a computational approach that aims to generate novel molecular structures with desired biological activities from scratch. For the this compound scaffold, de novo design algorithms can be employed to explore novel chemical space and design next-generation analogues with improved potency and selectivity.

These strategies often involve using the 2-aminothiophene-3-carboxamide core as a starting fragment and then computationally "growing" new functionalities from it. nih.gov The growth process is guided by a scoring function that evaluates the fit of the growing molecule within the target's binding site and its predicted biological activity.

For instance, starting with the thiophene-piperidine core, a de novo design program could explore a vast array of different heterocyclic rings or functional groups to replace the piperidine moiety, or it could suggest novel substitution patterns on the thiophene ring. The resulting virtual compounds can then be filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before being prioritized for synthesis and biological evaluation. This approach has the potential to identify truly novel and non-obvious structures with superior therapeutic profiles.

Elucidation of Molecular Mechanisms of Action

Detailed Analysis of Ligand-Target Interactions

Currently, there is no specific information available in peer-reviewed literature that identifies the biological targets of 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine. Understanding ligand-target interactions is fundamental to elucidating a compound's mechanism of action. This typically involves techniques such as affinity chromatography, proteomics-based approaches, or computational modeling to predict and validate binding partners. Without such studies, any discussion of its binding modes, affinity, or the specific amino acid residues involved in potential interactions would be purely speculative.

Identification of Downstream Cellular Pathway Perturbations

The impact of this compound on cellular signaling pathways has not been characterized. Research in this area would typically involve cell-based assays to measure changes in protein expression, phosphorylation events, or metabolic activity following treatment with the compound. For instance, studies on other ortho-amino thiophene (B33073) carboxamide derivatives have explored their effects on pathways related to cancer cell proliferation and survival, such as those involving vascular endothelial growth factor receptor-2 (VEGFR-2) and tubulin polymerization. However, it is crucial to note that these findings are not directly transferable to this compound.

Biochemical Network Analysis and Pathway Interrogation

A systems-level understanding of a compound's effects through biochemical network analysis is contingent on the availability of foundational data regarding its targets and pathways. As this primary information is not available for this compound, no such network analysis or pathway interrogation has been published.

Characterization of Molecular Selectivity Profiles

The selectivity of a compound for its intended target over other proteins is a critical aspect of its therapeutic potential. The molecular selectivity profile for this compound has not been determined. Establishing this profile would require screening the compound against a panel of kinases, receptors, enzymes, and other biologically relevant targets.

Investigation of Allosteric Modulation and Orthosteric Binding

The mode of binding, whether orthosteric (at the primary active site) or allosteric (at a secondary site that modulates the primary site's function), is a key determinant of a compound's pharmacological properties. There are no published investigations into whether this compound acts as an orthosteric ligand or an allosteric modulator of any biological target.

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Complex Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine, might interact with a biological target, typically a protein. The analysis would involve predicting the binding affinity, identifying key amino acid residues involved in the interaction, and visualizing the 3D binding pose. However, no specific molecular docking studies featuring this compound have been published.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity Estimation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational flexibility, study the stability of its potential complexes with protein targets, and calculate binding free energies. This information is crucial for understanding the thermodynamics of ligand-receptor binding. At present, there are no available MD simulation studies for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to investigate the electronic properties of a molecule. These calculations can determine parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and electrostatic potential. These descriptors are valuable for understanding the molecule's reactivity and its potential to engage in various types of chemical interactions. No quantum chemical analyses of this compound have been reported in the literature.

Homology Modeling for Protein Target Structure Prediction

Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its experimental structure is not available. This is achieved by using the known structure of a homologous protein as a template. If this compound were being investigated as a ligand for a protein with an unknown structure, homology modeling would be a critical first step. There is no indication in the literature that this compound has been studied in conjunction with a modeled protein target.

Virtual Screening and In Silico Library Design for Novel Chemical Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While the scaffold of this compound could potentially be included in such a library, there are no specific reports of its inclusion or identification through virtual screening campaigns. Similarly, its use as a foundational scaffold for in silico library design has not been documented.

Experimental Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for elucidating the structure of 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine.

¹H NMR would be used to identify the number and types of hydrogen atoms present in the molecule. The chemical shifts would indicate the electronic environment of each proton, while the splitting patterns would reveal adjacent proton-proton couplings, helping to piece together the connectivity of the thiophene (B33073), piperidine (B6355638), and amine groups.

¹³C NMR would provide information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

Infrared (IR) Spectroscopy would be utilized to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would generate a high-resolution mass spectrum, from which the exact mass can be used to confirm the molecular formula, C₁₀H₁₄N₂OS. nih.gov

A hypothetical summary of expected spectroscopic data is presented below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to protons on the thiophene ring, piperidine ring, and the amine group. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene and piperidine rings, as well as the carbonyl carbon. |

| IR | Characteristic absorption bands for N-H (amine), C=O (amide), and C-H (aromatic/aliphatic) stretches. |

| HRMS | A molecular ion peak corresponding to the exact mass of the chemical formula C₁₀H₁₄N₂OS. |

X-ray Crystallography for Ligand-Bound Protein Structures

To understand how this compound interacts with its biological targets, X-ray crystallography would be a powerful technique. This method can provide a three-dimensional atomic-level structure of the compound bound to a protein. The process would involve co-crystallizing the compound with its target protein and then diffracting X-rays through the resulting crystals. The diffraction pattern is then used to calculate the electron density map and build a detailed model of the protein-ligand complex. This would reveal the precise binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Biophysical Techniques for Binding Affinity Determination

Determining the binding affinity of this compound to its target protein is crucial for understanding its potency. Several biophysical techniques are available for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of the compound to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor the binding of the compound to a target protein that is immobilized on a sensor chip. SPR can determine the association (kon) and dissociation (koff) rate constants of the binding event, from which the binding affinity (Kd) can be calculated.

A hypothetical data table summarizing the type of information obtained from these techniques is shown below.

| Technique | Parameters Determined |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) |

Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are essential for confirming that a compound interacts with its intended target within a cellular environment and for observing its effects on cellular functions.

Target Engagement Assays would be used to verify that this compound binds to its target inside living cells. Techniques such as the Cellular Thermal Shift Assay (CETSA) could be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement.

In Vitro Metabolism and Stability Studies of the Compound

To assess the drug-like properties of this compound, its metabolic stability and degradation profile would be investigated using in vitro systems.

In Vitro Metabolism studies would typically involve incubating the compound with liver microsomes or hepatocytes to simulate the metabolic processes that occur in the body. The rate of disappearance of the parent compound is monitored over time, and metabolites are identified using techniques like liquid chromatography-mass spectrometry (LC-MS). These studies help to predict the in vivo clearance of the compound and identify potential metabolic liabilities.

Stability Studies would assess the chemical stability of the compound under various conditions, such as different pH values and in the presence of plasma or other biological fluids. This information is critical for determining the compound's shelf-life and its suitability for further development.

A summary of the goals of these studies is provided in the table below.

| Study Type | Objective | Key Parameters Measured |

| In Vitro Metabolism | To assess the metabolic breakdown of the compound. | Half-life (t½), Intrinsic Clearance (CLint), Metabolite identification. |

| Stability Studies | To evaluate the chemical integrity of the compound under different conditions. | Degradation rate, formation of degradation products. |

Future Research Trajectories and Pre Clinical Development Potential

Identification of Novel Biological Targets and Therapeutic Indications

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse array of biological targets. researchgate.netcabidigitallibrary.org By extension, 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine and its analogues hold potential for several therapeutic indications. The thiophene (B33073) ring often serves as a bioisosteric replacement for a phenyl group, which can improve metabolic stability and binding affinity. semanticscholar.orgnih.gov

Research into structurally related 2-aminothiophene and thienopyrimidine derivatives has revealed activity against several important target classes. These include protein kinases, G-protein coupled receptors (GPCRs), and enzymes crucial for the survival of pathogens. For instance, derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), suggesting applications in oncology and inflammatory diseases. nih.govnih.govnih.gov Furthermore, some analogues act as positive allosteric modulators of the Glucagon-like peptide 1 receptor (GLP-1R), indicating potential for treating type 2 diabetes. nih.gov There is also significant evidence of 2-aminothiophene derivatives possessing antiprotozoal activity, particularly against Leishmania species, opening avenues for the development of new anti-infective agents. mdpi.comnih.gov

| Target Class | Specific Example(s) | Potential Therapeutic Indication | Reference from Related Compounds |

|---|---|---|---|

| Protein Kinases | JNK, VEGFR-2, PI3Kδ, EGFR | Oncology, Inflammatory Disorders | nih.govnih.govnih.govnih.gov |

| GPCRs | Glucagon-like peptide 1 receptor (GLP-1R) | Type 2 Diabetes | nih.gov |

| Protozoal Enzymes | Enzymes specific to Leishmania amazonensis | Leishmaniasis | mdpi.comnih.gov |

| Bacterial Enzymes | Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) | Tuberculosis | nih.gov |

| Ion Channels | Voltage-gated potassium channel KV1.3 | Oncology, Autoimmune Diseases | mdpi.com |

Development of Advanced PROTAC (Proteolysis-Targeting Chimeras) Strategies

PROteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it. This is achieved by linking a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system.

The structure of this compound is amenable to adaptation into a PROTAC. The 2-aminothiophene-3-carboxamide (B79593) core could serve as a warhead to bind a specific POI, while the piperidine (B6355638) ring provides a convenient chemical handle for attaching a linker connected to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) (for Cereblon) or a ligand for the von Hippel-Lindau (VHL) E3 ligase. The catalytic nature of PROTACs means they can often be effective at very low concentrations, offering a significant advantage over traditional inhibitors. nih.gov

A hypothetical PROTAC development strategy starting from this scaffold would involve:

Warhead Identification: Confirming a POI for the this compound core.

Linker Attachment: Synthetically modifying the piperidine ring to attach various types of chemical linkers (e.g., PEG, alkyl chains).

E3 Ligase Ligand Conjugation: Connecting the linker to a known E3 ligase binder.

Optimization: Systematically varying the warhead, linker length/composition, and E3 ligase ligand to achieve optimal ternary complex formation and potent, selective protein degradation.

| PROTAC Component | Role | Derived from this compound Scaffold |

|---|---|---|

| Warhead | Binds to Protein of Interest (POI) | The 2-aminothiophene-3-carboxamide core. |

| Linker | Connects the warhead and E3 ligase ligand | Attached via the piperidine ring's nitrogen or carbon skeleton. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL) | A known ligand, such as a pomalidomide (B1683931) or VHL ligand derivative, conjugated to the linker. |

Exploration of Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) utilizes high-resolution structural information of the biological target, typically from X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors. For a compound like this compound, SBDD would be a powerful tool for optimization once a primary biological target is identified and its structure determined.

For example, if the target were a protein kinase, SBDD could be used to:

Model Binding: Dock the compound into the ATP-binding site of the kinase to predict its binding mode.

Identify Key Interactions: Analyze the interactions between the compound and key amino acid residues. The 2-amino group is a classic hydrogen bond donor, the thiophene ring can form hydrophobic or π-stacking interactions, and the piperidine carbonyl oxygen can act as a hydrogen bond acceptor.

Guide Modifications: Propose specific modifications to the scaffold to enhance these interactions. This could involve adding substituents to the piperidine ring to engage with a nearby hydrophobic pocket or modifying the thiophene ring to improve shape complementarity. rsc.orgresearchgate.net

This rational design approach has been successfully applied to other thiophene-based inhibitors, leading to significant improvements in potency and selectivity. rsc.orgresearchgate.net

| Structural Moiety | Potential Interaction Type | SBDD-Guided Optimization Goal |

|---|---|---|

| 2-Amino Group | Hydrogen Bond Donor | Optimize orientation to engage with key backbone carbonyls or acidic residues (e.g., Asp, Glu) in the target's active site. |

| Thiophene Ring | Hydrophobic, π-Stacking | Modify with small substituents to enhance van der Waals contacts or displace water molecules. |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Ensure optimal geometry for hydrogen bonding with backbone NH groups or residues like Asn/Gln. |

| Piperidine Ring | Hydrophobic, Solvent Exposed | Decorate with functional groups to access adjacent pockets for improved affinity or to modulate physicochemical properties. |

Strategic Pathways for Lead Optimization and Hit-to-Lead Transitions

The transition from an initial "hit" compound, like this compound, to a "lead" candidate requires systematic optimization of its pharmacological and physicochemical properties. This process, known as hit-to-lead and lead optimization, aims to create a molecule with a balanced profile of potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). nih.govcriver.com

A strategic optimization plan would involve parallel and iterative efforts in several areas:

Potency Enhancement: Guided by SBDD and structure-activity relationship (SAR) studies, modifications would be made to the core structure to increase target affinity.

Selectivity Profiling: The compound would be screened against a panel of related targets (e.g., other kinases) to ensure its activity is specific, thereby reducing the potential for off-target side effects. Modifications would then be designed to disfavor binding to these anti-targets.

ADME Optimization: The piperidine ring and other parts of the molecule can be modified to improve properties like solubility, cell permeability, and metabolic stability. For example, introducing polar groups can increase solubility, while blocking potential sites of metabolism can prolong the compound's half-life. nih.gov

Hit Expansion: A library of analogues would be synthesized by varying the piperidine (e.g., replacing it with other heterocycles like morpholine (B109124) or piperazine) and by adding substituents at available positions on the thiophene ring to rapidly explore the SAR. criver.com

| Parameter | Goal | Potential Chemical Strategy |

|---|---|---|

| Potency (Affinity) | Increase binding to the primary target | Utilize SBDD to add functional groups that form new favorable interactions (H-bonds, hydrophobic contacts). |

| Selectivity | Decrease binding to off-targets | Introduce steric bulk that clashes with the binding sites of off-targets but is tolerated by the primary target. |

| Solubility | Increase aqueous solubility for better formulation | Incorporate polar groups (e.g., hydroxyl, amino) on the piperidine ring or other solvent-exposed regions. |

| Metabolic Stability | Reduce clearance by metabolic enzymes (e.g., Cytochrome P450s) | Replace metabolically labile protons with fluorine (fluorination) or block sites of oxidation with stable groups. |

| Permeability | Improve ability to cross cell membranes | Modulate lipophilicity (LogP) and polar surface area (PSA) by altering substituents. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets for which a thiophene-based scaffold might be suitable. biospace.com

Virtual Screening: ML models, trained on known active compounds, can screen virtual libraries of millions of 2-aminothiophene derivatives to prioritize which ones to synthesize and test, saving significant time and resources. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical structures of synthesized analogues with their biological activity. These models can then predict the potency of new, unsynthesized designs. nih.govnih.gov

ADMET Prediction: AI tools can predict the ADMET properties of virtual compounds, allowing researchers to filter out molecules with likely poor drug-like properties early in the design phase, a process known as in silico screening. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on the 2-aminothiophene scaffold, optimized for predicted potency against a specific target and desirable ADMET properties, while ensuring they are synthetically feasible. abbvie.com

| AI/ML Application | Description | Impact on the Project |

|---|---|---|

| Predictive QSAR | Models that correlate molecular descriptors with biological activity. | Guides the design of more potent analogues by predicting their activity before synthesis. |

| ADMET Prediction | In silico models that predict solubility, permeability, metabolism, and toxicity. | Prioritizes compounds with favorable drug-like properties, reducing late-stage attrition. |

| Generative Models | Algorithms that create novel molecular structures with desired properties. | Expands chemical space with optimized, synthetically accessible candidates. |

| Virtual High-Throughput Screening (vHTS) | Computationally screening large compound libraries against a target model. | Identifies diverse and promising hit compounds for further exploration. |

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine, and how can purity be validated?

Methodological Answer: The compound can be synthesized via a two-step process:

Coupling Reaction: React piperidine-1-carbonyl chloride with 2-aminothiophene derivatives in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl byproducts .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention times and peak integration should align with published chromatograms (e.g., USP30 standards for structurally related thiophene-piperidine derivatives) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR: Assign peaks via - and -NMR, focusing on the thiophene ring protons (δ 6.5–7.2 ppm) and piperidine carbonyl carbon (δ ~165 ppm).

- X-ray Crystallography: Crystallize the compound in a solvent like chloroform/hexane. Analyze using ORTEP-3 or WinGX for bond lengths, angles, and thermal ellipsoids to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

Methodological Answer: Design a factorial experiment to test:

- Catalysts: Compare Pd(PPh), CuI, or no catalyst in coupling reactions.

- Solvents: Evaluate DMF, THF, and dichloromethane for dielectric effects.

- Temperature: Test reflux (40–80°C) vs. room temperature.

Use ANOVA to identify significant factors. For example, Pd(PPh) in DMF at 60°C may enhance yields by 20–30% compared to catalyst-free conditions, as seen in analogous pyridine-thiophene syntheses .

Q. How should solubility challenges in aqueous buffers be addressed for bioactivity assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤5% v/v) to pre-dissolve the compound, then dilute with PBS (pH 7.4). Validate stability via UV-Vis spectroscopy over 24 hours.

- Micellar Encapsulation: Employ surfactants like Tween-80 (0.1% w/v) to improve dispersion. Dynamic light scattering (DLS) can confirm nanoparticle formation .

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer:

- Variable Temperature (VT) NMR: Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., hindered rotation of the piperidine ring).

- Heteronuclear Correlation (HSQC/HMBC): Map - couplings to distinguish between regioisomers or byproducts. For example, a carbonyl carbon coupling to thiophene protons confirms the correct connectivity .

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra (λmax ~280 nm) to validate π→π* transitions .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Purity Reassessment: Re-analyze batches via LC-MS to rule out impurities (e.g., bis(3-methyl-2-thienyl)methanone, a common byproduct with similar retention times) .

- Enantiomeric Analysis: Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to check for racemization, which may alter receptor binding .

Q. What experimental controls are critical for stability studies under oxidative conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to 3% HO at 40°C for 24 hours. Monitor degradation products via LC-MS and compare to stress-test data for structurally related compounds (e.g., tiagabine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.